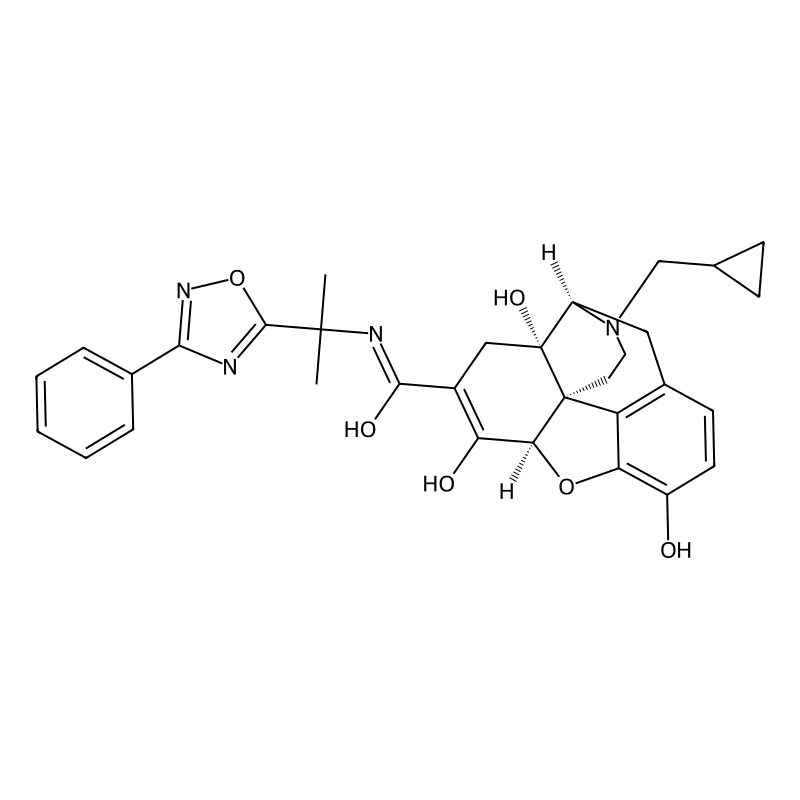

Naldemedine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Naldemedine is a peripherally acting μ-opioid receptor antagonist (PAMORA) engineered with a large, hydrophilic side chain that increases its polar surface area to 141.18 Å2 [1]. This structural modification, combined with its status as a P-glycoprotein (P-gp) efflux transporter substrate, restricts its blood-brain barrier (BBB) penetration, ensuring strictly peripheral activity[2]. Unlike first-generation opioid antagonists, naldemedine exhibits high oral bioavailability (20–56%) and rapid absorption with a Tmax of approximately 0.75 hours [2], making it a superior baseline material for oral formulation development and peripheral receptor assays.

Substituting naldemedine with its parent compound, naltrexone, fundamentally compromises peripheral specificity, as naltrexone readily crosses the BBB and reverses central opioid analgesia [1]. Conversely, attempting to use methylnaltrexone as a peripherally restricted alternative introduces severe pharmacokinetic limitations; methylnaltrexone is a quaternary amine with near-zero intrinsic oral bioavailability, typically necessitating subcutaneous administration or complex formulation strategies [2]. Furthermore, compared to naloxegol, which acts as a competitive antagonist, naldemedine functions as a non-competitive antagonist with slower dissociation kinetics, offering distinct receptor occupancy profiles that cannot be replicated by PEGylated analogs[1].

References

- [1] Kanemasa, T., et al. (2019). Pharmacologic effects of naldemedine, a peripherally acting μ-opioid receptor antagonist, in in vitro and in vivo models. Neurogastroenterology & Motility, 31(5), e13565.

- [2] Corsetti, M., & Tack, J. (2018). Naldemedine: A New Option for OIBD. Clinical Interventions in Aging, 13, 1683-1692.

Receptor Binding Affinity and Non-Competitive Kinetics

Naldemedine demonstrates potent affinity for the μ-opioid receptor with a Ki of 0.34 nM [2]. Crucially, Schild plot analyses reveal that naldemedine acts as a non-competitive antagonist with slower association and dissociation kinetics, whereas comparators like naloxegol and naloxone function as competitive antagonists [1]. This non-competitive profile ensures sustained peripheral receptor blockade even amidst fluctuating agonist concentrations.

| Evidence Dimension | μ-opioid receptor antagonism mechanism and affinity |

| Target Compound Data | Ki = 0.34 nM; Non-competitive antagonism |

| Comparator Or Baseline | Naloxegol / Naloxone (Competitive antagonism) |

| Quantified Difference | Distinct kinetic profile (non-competitive vs. competitive) with sub-nanomolar affinity |

| Conditions | In vitro recombinant human μ-opioid receptor assays |

Procurement of naldemedine is essential for assays requiring sustained, non-competitive peripheral receptor blockade that resists displacement by high concentrations of opioid agonists.

Blood-Brain Barrier (BBB) Exclusion and Central Pharmacodynamics

The addition of the (2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl)acetamide side chain to the naltrexone scaffold increases naldemedine's polar surface area to 141.18 Å2 [2]. In vivo radiotracer studies demonstrate that at oral doses of 3 mg/kg, naldemedine achieves less than 6.2% receptor occupancy in the cerebral cortex and thalamus, whereas unmodified naltrexone achieves near-complete central receptor saturation and induces withdrawal [1].

| Evidence Dimension | Central nervous system receptor occupancy |

| Target Compound Data | <6.2% central receptor occupancy at 3 mg/kg |

| Comparator Or Baseline | Naltrexone (high central penetration and occupancy) |

| Quantified Difference | >90% reduction in central receptor binding compared to parent scaffold |

| Conditions | In vivo [3H]-diprenorphine displacement assay in rats |

This quantitative CNS exclusion makes naldemedine the mandatory choice for in vivo models where the preservation of centrally-mediated opioid analgesia is an absolute requirement.

Oral Bioavailability and Pharmacokinetic Efficiency

Naldemedine exhibits an absolute oral bioavailability of 20% to 56% and achieves peak plasma concentrations (Tmax) in approximately 0.75 hours when administered as an unformulated or standard solid dose [1]. In stark contrast, the quaternary ammonium PAMORA methylnaltrexone possesses extremely poor intrinsic oral bioavailability, requiring either subcutaneous injection or highly specialized formulations to achieve systemic exposure [2].

| Evidence Dimension | Absolute oral bioavailability |

| Target Compound Data | 20–56% oral bioavailability |

| Comparator Or Baseline | Methylnaltrexone (<1% typical oral bioavailability without specialized formulation) |

| Quantified Difference | >20-fold increase in intrinsic oral absorption efficiency |

| Conditions | In vivo pharmacokinetic profiling (oral administration) |

Buyers developing oral solid dosage forms or conducting high-throughput oral in vivo screens should prioritize naldemedine to avoid the formulation complexities associated with quaternary amines.

Aqueous Solubility and Processability

Naldemedine is non-hygroscopic and maintains high aqueous solubility across physiological pH ranges, achieving dissolved concentrations of >0.42 mg/mL at pH 7.5 [1]. This exceeds the concentration required for standard therapeutic or assay doses (e.g., 0.0008 mg/mL) by orders of magnitude, providing a distinct handling advantage over highly lipophilic central opioids that require co-solvents [1].

| Evidence Dimension | Aqueous solubility at physiological pH |

| Target Compound Data | >0.42 mg/mL at pH 7.5 |

| Comparator Or Baseline | Highly lipophilic central opioids (requiring acidic or co-solvent systems) |

| Quantified Difference | >500-fold excess solubility relative to standard assay concentration requirements |

| Conditions | Aqueous buffer solubility assay at pH 7.5 |

High intrinsic water solubility and non-hygroscopicity simplify formulation workflows, ensuring reproducible dosing in both in vitro assays and scalable manufacturing.

Peripheral Opioid Receptor Pharmacological Screening

Due to its sub-nanomolar affinity (Ki = 0.34 nM) and proven non-competitive binding kinetics, naldemedine is the optimal baseline antagonist for in vitro and in vivo assays targeting the enteric nervous system [1]. It allows researchers to isolate peripheral μ-opioid receptor activity without the competitive displacement issues seen with naloxegol.

Oral PAMORA Formulation Development

Leveraging its 20–56% intrinsic oral bioavailability and high aqueous solubility (>0.42 mg/mL at pH 7.5), naldemedine is highly suited for the development of novel oral solid dosage forms [2]. It eliminates the need for the complex ion-pairing or lipid-based delivery systems required by quaternary amines like methylnaltrexone.

Blood-Brain Barrier and P-glycoprotein Efflux Modeling

Because its CNS exclusion is driven by both a high polar surface area (141.18 Å2) and active P-glycoprotein (P-gp) efflux, naldemedine serves as an excellent validated substrate for studying drug-drug interactions at the BBB [2], particularly in models evaluating CYP3A4 and P-gp co-inhibition.

References

- [1] Kanemasa, T., et al. (2019). Pharmacologic effects of naldemedine, a peripherally acting μ-opioid receptor antagonist, in in vitro and in vivo models. Neurogastroenterology & Motility, 31(5), e13565.

- [2] FDA Center for Drug Evaluation and Research. (2016). NDA 208854 Pharmacology/Toxicology Review and Evaluation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Rizmoic is indicated for the treatment of opioid-induced constipation (OIC) in adult patients who have previously been treated with a laxative.

Treatment of opioid-induced constipation (OIC)

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

57% of naldemedine is excreted in the urine with 16-18% as the parent compound and 35% is excreted in the feces.

The apparent volume of disribution during the terminal phase is 155 L

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Naldemedine Tosylate

TABLET;ORAL

BDSI

01/24/2018

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Ishii K, Yamashita H, Yamaguchi M, Komatsu Y, Ryu E, Morishita S, Matsuo K, Kamada M, Ikeda T, Ashizawa K, Hara T. Naldemedine-induced Opioid Withdrawal Syndrome in a Patient with Breast Cancer without Brain Metastasis: A Case Report. Intern Med. 2019 Sep 18. doi: 10.2169/internalmedicine.3098-19. [Epub ahead of print] PubMed PMID: 31534081.

3: Osaka I, Ishiki H, Yokota T, Tada Y, Sato H, Okamoto M, Satomi E. Safety and efficacy of naldemedine in cancer patients with opioid-induced constipation: a pooled, subgroup analysis of two randomised controlled studies. ESMO Open. 2019 Jul 31;4(4):e000527. doi: 10.1136/esmoopen-2019-000527. eCollection 2019. PubMed PMID: 31423335; PubMed Central PMCID: PMC6677965.

4: Blair HA. Naldemedine: A Review in Opioid-Induced Constipation. Drugs. 2019 Jul;79(11):1241-1247. doi: 10.1007/s40265-019-01160-7. Review. PubMed PMID: 31267482.

5: Sato J, Tanaka R, Ishikawa H, Suzuki T, Shino M. A preliminary study of the effect of naldemedine tosylate on opioid-induced nausea and vomiting. Support Care Cancer. 2019 Jun 11. doi: 10.1007/s00520-019-04884-0. [Epub ahead of print] PubMed PMID: 31183560.

6: Wild J, Yamada T, Arjona Ferreira JC, Hale M. Onset of action of naldemedine in the treatment of opioid-induced constipation in patients with chronic noncancer pain: results from 2 randomized, placebo-controlled, phase 3 trials. Pain. 2019 Oct;160(10):2358-2364. doi: 10.1097/j.pain.0000000000001629. PubMed PMID: 31145214; PubMed Central PMCID: PMC6756260.

7: Fukumura K, Yamada T, Yokota T, Kawasaki A. The Influence of Renal or Hepatic Impairment on the Pharmacokinetics, Safety, and Tolerability of Naldemedine. Clin Pharmacol Drug Dev. 2019 Apr 12. doi: 10.1002/cpdd.690. [Epub ahead of print] PubMed PMID: 30977959.

8: Esmadi M, Ahmad D, Hewlett A. Efficacy of naldemedine for the treatment of opioid-induced constipation: A meta-analysis. J Gastrointestin Liver Dis. 2019 Mar;28(1):41-46. doi: 10.15403/jgld.2014.1121.281.any. PubMed PMID: 30851171.

9: Kanemasa T, Koike K, Arai T, Ono H, Horita N, Chiba H, Nakamura A, Morioka Y, Kihara T, Hasegawa M. Pharmacologic effects of naldemedine, a peripherally acting μ-opioid receptor antagonist, in in vitro and in vivo models of opioid-induced constipation. Neurogastroenterol Motil. 2019 May;31(5):e13563. doi: 10.1111/nmo.13563. Epub 2019 Feb 28. PubMed PMID: 30821019; PubMed Central PMCID: PMC6850587.

10: Watari R, Matsuda A, Ohnishi S, Hasegawa H. Minimal contribution of P-gp on the low brain distribution of naldemedine, a peripherally acting μ-opioid receptor antagonist. Drug Metab Pharmacokinet. 2019 Apr;34(2):126-133. doi: 10.1016/j.dmpk.2018.12.002. Epub 2018 Dec 23. PubMed PMID: 30770183.

11: Song X, Wang D, Qu X, Dong N, Teng S. A meta-analysis of naldemedine for the treatment of opioid-induced constipation. Expert Rev Clin Pharmacol. 2019 Feb;12(2):121-128. doi: 10.1080/17512433.2019.1570845. Epub 2019 Jan 24. Review. PubMed PMID: 30652502.

12: Saito Y, Yokota T, Arai M, Tada Y, Sumitani M. Naldemedine in Japanese patients with opioid-induced constipation and chronic noncancer pain: open-label Phase III studies. J Pain Res. 2018 Dec 24;12:127-138. doi: 10.2147/JPR.S175900. eCollection 2019. PubMed PMID: 30613161; PubMed Central PMCID: PMC6307491.

13: Inagaki M, Kume M, Tamura Y, Hara S, Goto Y, Haga N, Hasegawa T, Nakamura T, Koike K, Oonishi S, Kanemasa T, Kai H. Discovery of naldemedine: A potent and orally available opioid receptor antagonist for treatment of opioid-induced adverse effects. Bioorg Med Chem Lett. 2019 Jan 1;29(1):73-77. doi: 10.1016/j.bmcl.2018.11.007. Epub 2018 Nov 7. PubMed PMID: 30446313.

14: Ohnishi S, Fukumura K, Kubota R, Wajima T. Absorption, distribution, metabolism, and excretion of radiolabeled naldemedine in healthy subjects. Xenobiotica. 2019 Sep;49(9):1044-1053. doi: 10.1080/00498254.2018.1536815. Epub 2019 Jan 4. PubMed PMID: 30351180.

15: Kubota R, Fukumura K, Wajima T. Population Pharmacokinetics and Exposure-Response Relationships of Naldemedine. Pharm Res. 2018 Oct 2;35(11):225. doi: 10.1007/s11095-018-2501-7. PubMed PMID: 30280262; PubMed Central PMCID: PMC6182381.

16: Hu K, Bridgeman MB. Naldemedine (Symproic) for the Treatment Of Opioid-Induced Constipation. P T. 2018 Oct;43(10):601-627. PubMed PMID: 30271103; PubMed Central PMCID: PMC6152697.

17: Shikada Y, Emi Y, Kometani T, Ochiai T, Fujii M, Noda Y, Kajiwara M, Ikeda M, Asonuma S, Mori M. [A New Twist on the Administration of Naldemedine for Opioid-Induced Constipation in an Outpatient]. Gan To Kagaku Ryoho. 2018 Jul;45(7):1075-1079. Japanese. PubMed PMID: 30042276.

18: Katakami N, Harada T, Murata T, Shinozaki K, Tsutsumi M, Yokota T, Arai M, Tada Y, Narabayashi M, Boku N. Randomized phase 3 and extension studies: Efficacy and impacts on quality of life of naldemedine in subjects with opioid-induced constipation and cancer. Ann Oncol. 2018 Apr 18. doi: 10.1093/annonc/mdy118. [Epub ahead of print] PubMed PMID: 29912271; PubMed Central PMCID: PMC6005145.

19: Webster LR, Nalamachu S, Morlion B, Reddy J, Baba Y, Yamada T, Arjona Ferreira JC. Long-term use of naldemedine in the treatment of opioid-induced constipation in patients with chronic noncancer pain: a randomized, double-blind, placebo-controlled phase 3 study. Pain. 2018 May;159(5):987-994. doi: 10.1097/j.pain.0000000000001174. PubMed PMID: 29419653; PubMed Central PMCID: PMC5916485.

20: Yagi Y, Kosugi K, Tanimoto T. Randomized Phase III and Extension Studies of Naldemedine in Patients With Opioid-Induced Constipation and Cancer. J Clin Oncol. 2018 Apr 1;36(10):1049-1050. doi: 10.1200/JCO.2017.76.9349. Epub 2018 Feb 6. PubMed PMID: 29406801.

Explore Compound Types